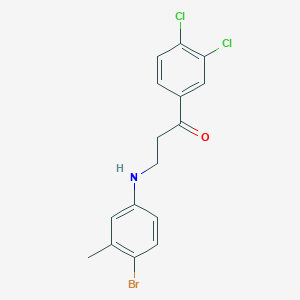
Benzyloxyacetonitrile
Descripción general
Descripción
Benzyloxyacetonitrile has been identified as a significant compound in organic synthesis. It is a product formed in the reaction of benzyl chloride, formaldehyde, and sodium cyanide in methanol. This compound, along with methyl benzyloxyacetimidate, which can be generated from benzyloxyacetonitrile through pyrolytic elimination of methanol, has potential utility in various synthetic pathways .
Synthesis Analysis
The synthesis of benzyloxyacetonitrile involves the reaction of benzyl chloride with formaldehyde and sodium cyanide in methanol. This process also yields methyl benzyloxyacetimidate as a major product. The formation of benzyloxyacetonitrile is a key step in the synthesis of other organic compounds, as it can be used as a precursor for further chemical transformations .
Molecular Structure Analysis
While the specific molecular structure analysis of benzyloxyacetonitrile is not detailed in the provided papers, related compounds such as (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile have been structurally characterized by IR, 1H NMR, and 13C NMR spectra, and confirmed by X-ray analysis . These techniques are commonly used to elucidate the structure of similar nitrile compounds.
Chemical Reactions Analysis
Benzyloxyacetonitrile can undergo various chemical reactions. For instance, it can react with benzyl chloride to form methyl benzyloxyacetimidate, which upon pyrolytic elimination of methanol, reverts to benzyloxyacetonitrile . Additionally, arylidenesulfonylacetonitriles, which are structurally related to benzyloxyacetonitrile, can react with 1-methylisoquinoline and isoquinolin-1-yl-acetonitrile in the presence of piperidine to give benzo[a]quinolizines, indicating the reactivity of the nitrile group in cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyloxyacetonitrile are not explicitly discussed in the provided papers. However, the reactivity of the nitrile group is a key chemical property, as seen in the synthesis of various compounds. For example, the addition of arylboronic acids to nitriles catalyzed by palladium and rhodium complexes indicates the potential of nitriles like benzyloxyacetonitrile to form aryl ketones and β-sulfonylvinylamines, respectively . The kinetics of addition reactions involving nitriles also provide insight into their reactivity and the influence of substituents on reaction rates .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Benzyloxyacetonitrile has been studied for its role in various chemical reactions and synthetic processes. For instance, it is a significant product in reactions involving benzyl chloride, formaldehyde, and sodium cyanide in methanol. Such reactions demonstrate its potential in organic synthesis, particularly in pyrolytic processes where it can yield acetonitriles (Lacount & Griffin, 1966).
Electrochemical Studies
Research into the electrooxidation of benzyl alcohol using a Pt-Nafion composite electrode in various solvents, including acetonitrile, highlighted the efficiency and stability of this electrode material. This study opens avenues for benzyloxyacetonitrile's involvement in electrochemical applications, especially in solvent-dependent reactions (Yasuzawa et al., 1995).
Pharmaceutical Research
In the pharmaceutical field, benzyloxyacetonitrile derivatives have shown promise. For instance, research on benzoylacetonitrile and beta-aminocinnamonitrile revealed potent anti-inflammatory activities. These studies suggest the potential of benzyloxyacetonitrile-related compounds in developing new antiarthritic agents (Ridge et al., 1979).
Catalytic Applications
Research into palladium-catalyzed arylation of nitriles, including acetonitrile, demonstrates benzyloxyacetonitrile's potential in catalytic applications. This research has implications for the synthesis of biologically significant compounds and synthetic intermediates (Wu & Hartwig, 2005).
Applications in Analytical Chemistry
Benzyloxyacetonitrile-related compounds have been studied for their utility in analytical chemistry. For example, research into the voltammetric determination of pKa of various acids in polar aprotic solvents indicates the potential use of these compounds in electroanalytical techniques (Kim, Chung, & Kim, 2001).
Role in Biochemistry
Benzyloxyacetonitrile derivatives have been explored for their biochemical significance. For instance, studies on the hybrid penicillin-binding proteins in penicillin-resistant strains of Neisseria gonorrhoeae involved benzyl penicillin, which relates to benzyloxyacetonitrile in its chemical structure and biological activity (Spratt, 1988).
Propiedades
IUPAC Name |
2-phenylmethoxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPBLVPUGZMOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392126 | |
| Record name | 2-(benzyloxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)acetonitrile | |
CAS RN |
13620-31-0 | |
| Record name | 2-(benzyloxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(benzyloxy)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1274786.png)






